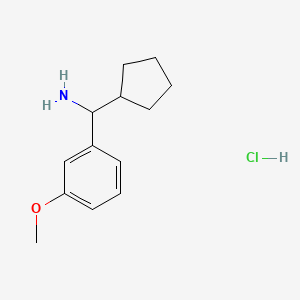
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Cyclopentyl(3-methoxyphenyl)methanamine consists of a cyclopentyl group (a five-membered ring), a methoxyphenyl group (a benzene ring with a methoxy group), and a methanamine group (a single carbon with an attached amine group) .Physical And Chemical Properties Analysis
Cyclopentyl(3-methoxyphenyl)methanamine has a predicted boiling point of 318.2±25.0 °C and a predicted density of 1.050±0.06 g/cm3 . The pKa is predicted to be 9.33±0.10 .Aplicaciones Científicas De Investigación
Analytical Method Development
One study focused on the characterization and analytical profiling of psychoactive arylcyclohexylamines, which share structural similarities with Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride. These compounds were identified and analyzed using various techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography with mass spectrometry. This research highlights the importance of advanced analytical methods for identifying and quantifying novel research chemicals in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Chemical Analysis
Research on the synthesis and characterization of new compounds is crucial for expanding the chemical space and understanding the properties of novel materials. Studies have described the synthesis of various derivatives and analogs, exploring their chemical properties and potential applications. For instance, the synthesis of cyclopentenones and their crystal structure analysis reveals insights into the molecular configurations and potential reactivity of these compounds (Marjani, Mousavi, Arazi, Ashouri, Bourghani, & Rajabi, 2009).
Biological Evaluation
Another aspect of research involves evaluating the biological activities of compounds. For example, studies have investigated the antidepressant biochemical profile of novel bicyclic compounds, examining their neurochemical profile and predicting their therapeutic potential without the side effects common to traditional treatments (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).
Metabolism and Toxicological Detectability
Understanding the metabolism and detectability of new psychoactive substances is essential for drug safety and forensic analysis. Research has elucidated the metabolic fate of Methoxetamine (MXE), a ketamine analog, identifying its metabolites in rat and human urine. This information is crucial for developing screening approaches for the detection of such compounds in biological samples, highlighting the importance of metabolic studies in drug development and forensic toxicology (Meyer, Bach, Welter, Bovens, Turcant, & Maurer, 2013).
Propiedades
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10;/h4,7-10,13H,2-3,5-6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAODJYJVGEDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)



![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)
![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)